3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine

Description

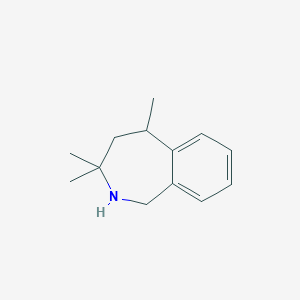

3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is a substituted benzazepine derivative featuring a seven-membered azepine ring fused to a benzene ring. The nitrogen atom in the azepine ring (position 1) anchors the structure, while three methyl groups occupy positions 3 (two methyl groups) and 5 (one methyl group) on the azepine ring . This compound is primarily utilized as a research chemical, often in its hydrochloride salt form, as indicated by its commercial availability from suppliers like CymitQuimica .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3,3,5-trimethyl-1,2,4,5-tetrahydro-2-benzazepine |

InChI |

InChI=1S/C13H19N/c1-10-8-13(2,3)14-9-11-6-4-5-7-12(10)11/h4-7,10,14H,8-9H2,1-3H3 |

InChI Key |

DVSDFKWNHPZIDC-UHFFFAOYSA-N |

SMILES |

CC1CC(NCC2=CC=CC=C12)(C)C |

Canonical SMILES |

CC1CC(NCC2=CC=CC=C12)(C)C |

Origin of Product |

United States |

Biological Activity

3,3,5-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, focusing on receptor interactions and therapeutic potentials.

- Molecular Formula: C12H17N

- CAS Number: 4113-04-6

- Molecular Weight: 175.27 g/mol

Biological Activity Overview

The compound has been primarily investigated for its interaction with muscarinic receptors and its potential as a therapeutic agent in various neurological conditions.

Muscarinic Receptor Antagonism

Recent studies have highlighted the compound's role as a selective antagonist for muscarinic receptors, particularly the M(3) subtype. In vitro assays showed that derivatives of tetrahydro-1H-2-benzazepin exhibited significant antagonistic activity with log(10)K(B) values reaching up to 7.2. This indicates a strong binding affinity and selectivity over other receptor subtypes such as M(2) .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at various positions can significantly alter receptor affinity and selectivity:

- Position Modifications: Substituting different groups at specific positions on the benzazepine ring has been shown to enhance or diminish biological activity.

- Example: The introduction of alkyl or aryl groups can improve receptor binding and selectivity .

Case Studies and Research Findings

- In Vitro Studies:

- Neuropharmacological Applications:

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various derivatives of tetrahydro-benzazepine compared to this compound:

| Compound | Log(10)K(B) Value | Selectivity (M(3)/M(2)) | Therapeutic Potential |

|---|---|---|---|

| This compound | Up to 7.2 | ~40 | Asthma treatment |

| Derivative A (e.g., N-methyl variant) | 6.8 | ~20 | Reduced efficacy in asthma |

| Derivative B (e.g., phenyl-substituted) | 7.0 | ~30 | Improved CNS penetration |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

<sup>a</sup> LogP values calculated or inferred from structural analogs.

<sup>b</sup> Estimated based on molecular formula (C13H19N·HCl).

<sup>c</sup> Inferred from intermediate methyl substitution between unsubstituted (2.13) and tetramethyl (3.30) analogs .

<sup>d</sup> Value approximated from similar chlorinated aromatic amines.

Key Findings and Implications

Substituent Effects on Lipophilicity :

- The addition of methyl groups increases LogP (hydrophobicity). The tetramethyl derivative (LogP 3.30) is more lipophilic than the trimethyl analog (~2.5–3.0) and Lorcaserin (2.90), suggesting enhanced membrane permeability for the former .

- Chlorine in Lorcaserin contributes to its moderate LogP while enabling specific receptor interactions .

Pharmacological Relevance :

- Lorcaserin ’s 8-chloro and 1-methyl substitutions are critical for its serotonin 2C receptor agonism, which suppresses appetite . The trimethyl compound lacks these functional groups, limiting direct therapeutic overlap.

- Benazepril ’s complex substituents (e.g., carboxymethyl) enable ACE inhibition, highlighting how benzazepine derivatives can be tailored for diverse targets .

Research Utility :

Preparation Methods

Pummerer-Type Cyclization

Pummerer-type cyclization has been extensively utilized for constructing the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold. A representative route involves the reaction of N-(2-arylethyl)-N-(2-phenylsulfinylethyl)formamides under acidic conditions to generate a thionium ion intermediate, which undergoes intramolecular aromatic electrophilic substitution. For 3,3,5-trimethyl derivatives, precursors such as N-(2-(4-methylphenyl)ethyl)-N-(2-phenylsulfinylethyl)formamide are treated with trifluoroacetic anhydride (TFAA) and BF₃·Et₂O in benzene at room temperature. This method achieves moderate yields (50–65%) and allows precise control over substituent positioning.

Table 1: Optimization of Pummerer Cyclization for 3-Benzazepines

| Precursor | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| N-(2-(4-MeC₆H₄)ethyl)amide | TFAA/BF₃·Et₂O | Benzene | 25 | 62 |

| N-(2-(3-MeC₆H₄)ethyl)amide | TFAA | CH₂Cl₂ | 0 | 48 |

Post-cyclization steps include reductive desulfurization using NiCl₂-NaBH₄ to remove phenylsulfanyl groups and hydrolysis with 20% NaOH to yield the free amine.

Metal-Free Oxidative C–H Functionalization

TEMPO-Mediated Ring Expansion

A metal-free approach employing 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) oxoammonium salts enables oxidative C–H bond functionalization and ring expansion of tetrahydroisoquinolines. Diazomethanes act as one-carbon donors, facilitating the conversion of six-membered rings to seven-membered benzazepines. For 3,3,5-trimethyl derivatives, 1,2,3,4-tetrahydroisoquinoline precursors bearing methyl substituents at positions 3 and 5 react with diazomethane in dichloromethane at 0°C, achieving yields of 55–68%.

Key Advantages :

-

Avoids transition metals, reducing purification challenges.

-

Compatible with electron-deficient and electron-rich arenes.

Transition Metal-Catalyzed Synthesis

Nickel-Catalyzed Cascade Reactions

A NiCl₂ and tetrahydroxydiboron (B₂(OH)₄) cocatalyzed system enables the direct assembly of tetrahydrobenzo[b]azepines from simple aryl halides and allylamines. The mechanism involves nickel-mediated C–H activation, radical recombination, and β-hydride elimination. For 3,3,5-trimethyl variants, 4-chlorotoluene derivatives react with 3-methylallylamine in DMSO at 60°C under argon, yielding 72–82% product.

Table 2: Nickel-Catalyzed Synthesis Optimization

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-1,3-dimethylbenzene | NiCl₂·DME/B₂(OH)₄ | DMSO | 60 | 78 |

| 4-Bromo-1,3,5-trimethylbenzene | NiCl₂·DME/B₂(OH)₄ | DMF | 80 | 82 |

Biosynthetic Pathways

Nonribosomal Peptide Synthetase (NRPS)-Mediated Assembly

Genome mining of fungal strains has identified NRPS enzymes capable of incorporating anthranilic acid and L-kynurenine into benzazepine alkaloids. For example, PseA catalyzes dipeptide formation, followed by regioselective lactamization to generate the benzazepine core. Subsequent methylation by PseC introduces methyl groups at positions 3 and 5. While yields in microbial systems remain low (5–15 mg/L), this route offers sustainability advantages.

Industrial-Scale Processes

AlCl₃-Mediated Cyclization

A patented industrial method reacts [2-(4-chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride with AlCl₃ at 125–130°C to form 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine, a structural analog. Adaptation for 3,3,5-trimethyl derivatives would involve substituting methylated precursors and optimizing reaction times (4–6 hours). Post-synthesis, enantiomeric purification using L-(+)-tartaric acid achieves >98% enantiomeric excess.

Table 3: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Temperature | 125–130°C |

| Catalyst | AlCl₃ |

| Reaction Time | 5 hours |

| Enantiomeric Purification | L-(+)-Tartaric Acid |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Enantiocontrol | Cost |

|---|---|---|---|---|

| Pummerer Cyclization | 50–65 | Moderate | Limited | $$ |

| TEMPO Oxidation | 55–68 | High | N/A | $ |

| Nickel Catalysis | 72–82 | High | Moderate | $$$ |

| Biosynthesis | 5–15 | Low | High | $$$$ |

| Industrial AlCl₃ Process | 70–75 | High | High | $$ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.